molecular formula C24H22FNO5S B280899 Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate

Cat. No. B280899
M. Wt: 455.5 g/mol
InChI Key: DYBONPXWHKXFLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate, also known as Compound A, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is not fully understood. However, studies have suggested that it acts by targeting various signaling pathways involved in cancer cell growth and inflammation. Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in regulating inflammation and cancer cell growth. It also inhibits the activity of Akt, a signaling protein that promotes cell survival and proliferation.
Biochemical and Physiological Effects
Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been shown to exhibit several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).

Advantages and Limitations for Lab Experiments

One of the advantages of using Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in lab experiments is its high potency and specificity. It exhibits potent anti-cancer and anti-inflammatory activity at low concentrations, making it an ideal candidate for further research. However, one of the limitations of using Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is its low solubility in water, which can make it challenging to use in some experimental settings.

Future Directions

There are several future directions for research on Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A. One of the major areas of interest is in the development of new drug formulations that can improve its solubility and bioavailability. Additionally, further research is needed to understand the precise mechanism of action of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A and its potential applications in other diseases, such as neurodegenerative disorders. Finally, studies are needed to investigate the safety and toxicity of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A in animal models before advancing to clinical trials.
Conclusion
In conclusion, Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A is a chemical compound with significant potential in scientific research. Its potent anti-cancer and anti-inflammatory activity make it an ideal candidate for further research. However, more studies are needed to understand its precise mechanism of action and potential applications in other diseases. Future research on Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has the potential to lead to the development of new and effective therapies for cancer and inflammatory diseases.

Synthesis Methods

The synthesis method of Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A involves several chemical reactions, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and Friedel-Crafts acylation. The process involves the use of various reagents and solvents, such as palladium catalysts, arylboronic acids, amines, and acyl chlorides. The final product is obtained through purification using chromatography techniques.

Scientific Research Applications

Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has shown potential therapeutic applications in various scientific research studies. One of the significant areas of interest is in the treatment of cancer. Studies have shown that Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A exhibits potent anti-cancer activity against different types of cancer cells, including breast, lung, and colon cancer cells. Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A has also shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Another area of interest is in the treatment of inflammatory diseases. Research studies have demonstrated that Methyl 2-tert-butyl-5-{[(4-fluorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate A possesses anti-inflammatory properties and can effectively reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

properties

Molecular Formula

C24H22FNO5S

Molecular Weight

455.5 g/mol

IUPAC Name

methyl 2-tert-butyl-5-[(4-fluorophenyl)sulfonylamino]benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C24H22FNO5S/c1-24(2,3)22-20(23(27)30-4)18-13-19(16-7-5-6-8-17(16)21(18)31-22)26-32(28,29)15-11-9-14(25)10-12-15/h5-13,26H,1-4H3

InChI Key

DYBONPXWHKXFLR-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC

Canonical SMILES

CC(C)(C)C1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)F)C(=O)OC

Origin of Product

United States

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